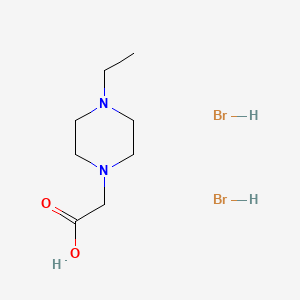
5-(吡咯烷-1-基)-1,3,4-噻二唑-2-硫醇
描述
5-(Pyrrolidin-1-yl)-1,3,4-thiadiazole-2-thiol is a heterocyclic compound featuring a pyrrolidine ring fused to a thiadiazole moiety
科学研究应用
Chemistry: In organic chemistry, 5-(Pyrrolidin-1-yl)-1,3,4-thiadiazole-2-thiol serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable building block in the construction of pharmaceuticals and agrochemicals.
Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In medicinal chemistry, this compound has been investigated for its therapeutic potential. It has been found to exhibit anti-inflammatory and analgesic properties, making it a candidate for the development of new pain-relief medications.
Industry: In material science, 5-(Pyrrolidin-1-yl)-1,3,4-thiadiazole-2-thiol can be used in the synthesis of polymers and coatings. Its unique chemical properties make it suitable for applications in corrosion resistance and surface modification.
作用机制
Mode of action
The mode of action of pyrrolidine derivatives can vary depending on the specific compound and its target. For example, pyrrolidine derivatives that inhibit carbonic anhydrase enzymes likely do so by binding to the enzyme and preventing it from catalyzing the reaction that converts carbon dioxide and water into bicarbonate and a proton .
Biochemical pathways
The biochemical pathways affected by pyrrolidine derivatives would depend on their specific targets. In the case of carbonic anhydrase inhibitors, these compounds could affect processes such as fluid balance and pH regulation, which are influenced by the activity of carbonic anhydrase enzymes .
Pharmacokinetics
The pharmacokinetic properties of pyrrolidine derivatives, including absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as the compound’s structure and stereochemistry . For instance, the presence of a pyrrolidine ring can enhance a compound’s three-dimensional coverage, potentially affecting its interaction with biological targets and its pharmacokinetic properties .
Result of action
The molecular and cellular effects of a pyrrolidine derivative’s action would depend on its specific targets and mode of action. For example, inhibiting carbonic anhydrase enzymes could lead to changes in pH balance and fluid regulation at the cellular level .
Action environment
Environmental factors, such as pH and temperature, could potentially influence the action, efficacy, and stability of pyrrolidine derivatives. Specific information would depend on the particular compound and its chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyrrolidin-1-yl)-1,3,4-thiadiazole-2-thiol typically involves the cyclization of thiocarbohydrazide derivatives with appropriate reagents. One common method is the reaction of pyrrolidine with carbon disulfide and hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which upon cyclization and subsequent thiolation, yields the desired compound.
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistency and efficiency in the production process.
化学反应分析
Types of Reactions: 5-(Pyrrolidin-1-yl)-1,3,4-thiadiazole-2-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding thiolate.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 5-(Pyrrolidin-1-yl)-1,3,4-thiadiazole-2-sulfonic acid
Reduction: 5-(Pyrrolidin-1-yl)-1,3,4-thiadiazole-2-thiolate
Substitution: Alkylated derivatives of the thiadiazole ring
相似化合物的比较
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring but may have different substituents on the ring.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring but lacking the thiadiazole moiety.
Thiol-containing heterocycles: Other heterocyclic compounds with thiol groups, such as thiazoles and thiophenes.
Uniqueness: 5-(Pyrrolidin-1-yl)-1,3,4-thiadiazole-2-thiol is unique due to the combination of the pyrrolidine and thiadiazole rings, which provides a balance of hydrophobic and hydrophilic properties. This combination enhances its biological activity and chemical reactivity compared to similar compounds.
属性
IUPAC Name |
5-pyrrolidin-1-yl-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S2/c10-6-8-7-5(11-6)9-3-1-2-4-9/h1-4H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJHGTCUTANFKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NNC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one hydrochloride](/img/structure/B1522108.png)
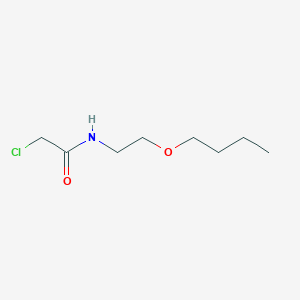
![4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1522110.png)


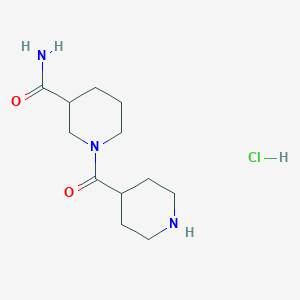

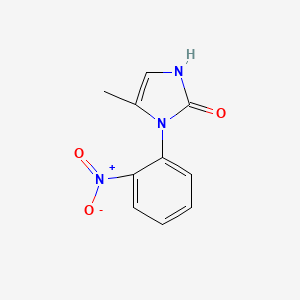
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1522117.png)

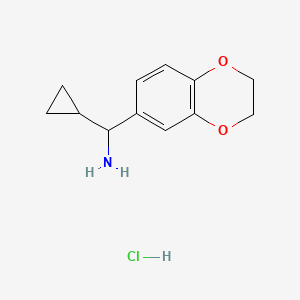
![2-{2-[(Cyclopropylcarbamoyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1522123.png)
